molecular formula C12H15NO2S B1606337 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid CAS No. 56614-75-6

5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid

Cat. No. B1606337
CAS RN: 56614-75-6
M. Wt: 237.32 g/mol
InChI Key: LZDQTBBSEWXLTA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol. It has been mentioned in the context of anti-tumor compositions .


Synthesis Analysis

Thiazolidine motifs, which include this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H15NO2S. The molecule contains a thiazolidine ring, which is a five-membered heterocycle with sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs, including this compound, are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Thiazolidine Derivatives Synthesis : Thiazolidine-2,4-dicarboxylic acid and its esters have been synthesized through condensation processes, demonstrating the potential of thiazolidine derivatives in organic synthesis (Refouvelet et al., 1994).
  • Stability Analysis : The stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid has been analyzed under various conditions, providing insights into its chemical properties and reactivity (Adriaens et al., 1978).
  • X-ray Crystal Structure : Studies on 5,5-dimethyl-2-phenylimino-Δ3-1,3,4-thiadiazoline reveal insights into the structural aspects of thiazolidine derivatives, which is crucial for understanding their chemical behavior (Faggiani et al., 1987).

Medicinal Chemistry and Pharmacology

  • Anticancer Compounds Synthesis : 2-Phenyl thiazolidinone substituted benzothiazole derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential use of thiazolidine derivatives in cancer therapy (Prabhu et al., 2015).
  • Antimicrobial Activity : Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have shown significant antimicrobial activity, suggesting the role of thiazolidine derivatives in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Material Science and Organic Chemistry

  • Metal Complex Formation : Studies on the formation of metal complexes with thiazolidine derivatives contribute to the understanding of coordination chemistry and potential applications in material science (El‐Bindary et al., 2015).
  • Synthesis Techniques : The development of single-step synthesis methods for 2-substituted 2-thiazolines, including 5,5-dimethyl derivatives, showcases advancements in synthetic techniques for thiazolidine derivatives (Suzuki & Izawa, 1976).

Future Directions

Thiazolidine motifs, including 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are of great interest for interdisciplinary research . They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . The development of multifunctional drugs and improving their activity should be a focus of future research .

properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDQTBBSEWXLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972052
Record name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56614-75-6
Record name 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mole of benzaldehyde was dissolved in 100 cc of 90% ethanol with continuous stirring. One mole of penicillamine was dissolved in water with continuous stirring. The two solutions were then mixed together while stirring was continued. The solution was left to stand at room temperature. Within 15 minutes, a white precipitate occurred. The white precipitate was washed with distilled water through sintered glass. The washed precipitate was then dryed at 100° C. to obtain crystals.
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penicillamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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